"synthesis of N-(sec-Butyl)cyclopentanamine hydrobromide"
"synthesis of N-(sec-Butyl)cyclopentanamine hydrobromide"
An In-depth Technical Guide to the Synthesis of N-(sec-Butyl)cyclopentanamine Hydrobromide
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(sec-Butyl)cyclopentanamine Hydrobromide, a secondary amine salt with applications as a building block in medicinal chemistry and materials science. The document details a robust and efficient two-step synthetic pathway commencing with the reductive amination of cyclopentanone with sec-butylamine, followed by the formation of the hydrobromide salt. This guide is intended for researchers, scientists, and professionals in drug development, offering mechanistic insights, a detailed experimental protocol, and characterization data.
Introduction and Strategic Overview
N-(sec-Butyl)cyclopentanamine is a secondary amine featuring a cyclopentyl ring and a sec-butyl group attached to a central nitrogen atom. Its hydrobromide salt form enhances stability, crystallinity, and aqueous solubility, making it a valuable intermediate for further chemical transformations.[1][2] The molecular structure offers a combination of a conformationally restricted cyclopentane moiety and a flexible alkyl group, providing a unique scaffold for the synthesis of novel compounds with specific physicochemical and biological properties.[3]
The most efficient and widely adopted method for synthesizing secondary amines of this nature is through reductive amination.[4][5] This strategy involves the reaction of a ketone (cyclopentanone) with a primary amine (sec-butylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine. The subsequent treatment with hydrobromic acid affords the desired hydrobromide salt. This approach is favored for its high selectivity and operational simplicity.
Mechanistic Pathway: A Stepwise Examination
The synthesis of N-(sec-Butyl)cyclopentanamine hydrobromide proceeds via two distinct chemical transformations: reductive amination and salt formation.
Part I: Reductive Amination of Cyclopentanone
This reaction is a cornerstone of amine synthesis, converting a carbonyl compound into an amine in a single pot.[5] The process can be dissected into two fundamental stages:
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Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (sec-butylamine) on the electrophilic carbonyl carbon of cyclopentanone. This forms a hemiaminal (or carbinolamine) intermediate. Under mildly acidic conditions, which can be autocatalyzed or facilitated by an additive, the hemiaminal undergoes dehydration to yield a protonated imine, also known as an iminium ion.[6] This iminium ion is the key electrophile for the subsequent reduction step.
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Reduction of the Imine: The iminium ion is then reduced to the final secondary amine. A critical aspect of this step is the choice of the reducing agent. A mild reducing agent is required, one that selectively reduces the iminium ion without acting on the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are exemplary reagents for this purpose due to their tempered reactivity.[4]
Part II: Hydrobromide Salt Formation
The conversion of the free base N-(sec-Butyl)cyclopentanamine to its hydrobromide salt is a straightforward acid-base reaction.[7][8] The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton from hydrobromic acid (HBr). This forms an ammonium salt, which is a crystalline solid that is often easier to handle, purify, and store than the parent amine.[2] The formation of the salt also significantly increases the compound's solubility in polar solvents.[1]
Visualizing the Synthesis
Overall Reaction Scheme
Caption: Overall two-step synthesis of N-(sec-Butyl)cyclopentanamine Hydrobromide.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
Detailed Experimental Protocol
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. All reagents are hazardous and should be handled with care.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Cyclopentanone | C₅H₈O | 84.12 | 120-92-3 |
| sec-Butylamine | C₄H₁₁N | 73.14 | 13952-84-6 |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 |
| Diethyl ether, anhydrous | (C₂H₅)₂O | 74.12 | 60-29-7 |
| Hydrobromic acid (33 wt. % in acetic acid) | HBr | 80.91 | 10035-10-6 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |
Procedure
Part A: Synthesis of N-(sec-Butyl)cyclopentanamine
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To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (8.41 g, 100 mmol) and anhydrous dichloromethane (100 mL).
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Add sec-butylamine (7.31 g, 100 mmol) to the solution and stir for 20 minutes at room temperature.
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In a single portion, add sodium triacetoxyborohydride (25.4 g, 120 mmol). Note: The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of 100 mL of saturated sodium bicarbonate solution. Continue stirring until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude N-(sec-Butyl)cyclopentanamine as an oil.
Part B: Formation of N-(sec-Butyl)cyclopentanamine Hydrobromide
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Dissolve the crude amine from Part A in 150 mL of anhydrous diethyl ether.
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While stirring, add hydrobromic acid (33 wt. % in acetic acid) dropwise. A white precipitate will form immediately.
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Continue adding the HBr solution until the mixture is acidic (test with pH paper) or precipitation appears complete.
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Stir the resulting slurry for an additional 30 minutes at room temperature.
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Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any soluble impurities.
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Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Product Characterization
The final product, N-(sec-Butyl)cyclopentanamine Hydrobromide, should be a white to off-white crystalline solid.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀BrN | [9] |
| Molecular Weight | 222.17 g/mol | [9] |
| CAS Number | 1609408-90-3 | |
| Physical Form | Solid | |
| Purity (Typical) | >95% | [10] |
| Storage Temperature | Room Temperature |
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretches of the ammonium salt).
-
Mass Spectrometry: To confirm the molecular weight of the parent amine.
Conclusion
This guide outlines a reliable and scalable laboratory synthesis for N-(sec-Butyl)cyclopentanamine Hydrobromide. The two-step process, centered on the well-established reductive amination reaction, provides a high-yield pathway to this valuable chemical intermediate. The detailed protocol and mechanistic discussions herein serve as a practical resource for chemists engaged in synthetic and medicinal chemistry research.
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